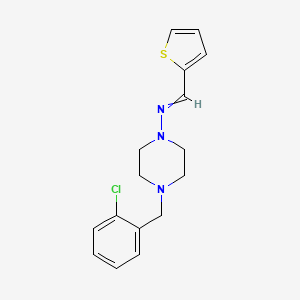

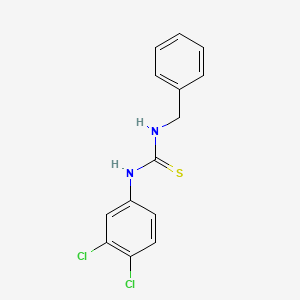

N-benzyl-N'-(3,4-dichlorophenyl)thiourea

Descripción general

Descripción

N-benzyl-N'-(3,4-dichlorophenyl)thiourea, also known as BDCPT, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the thiourea family of compounds, which are known for their diverse biological activities. BDCPT has been found to have a wide range of biochemical and physiological effects, making it an attractive target for further research.

Mecanismo De Acción

The mechanism of action of N-benzyl-N'-(3,4-dichlorophenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-benzyl-N'-(3,4-dichlorophenyl)thiourea has been found to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of various cellular processes. N-benzyl-N'-(3,4-dichlorophenyl)thiourea has also been found to inhibit the activation of various signaling pathways, including the NF-κB pathway and the JAK/STAT pathway.

Biochemical and Physiological Effects:

N-benzyl-N'-(3,4-dichlorophenyl)thiourea has been found to have a wide range of biochemical and physiological effects. In addition to its potential anti-cancer, neuroprotective, and immunosuppressive properties, N-benzyl-N'-(3,4-dichlorophenyl)thiourea has also been found to have antioxidant and anti-inflammatory properties. N-benzyl-N'-(3,4-dichlorophenyl)thiourea has been shown to reduce the production of reactive oxygen species and to inhibit the production of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using N-benzyl-N'-(3,4-dichlorophenyl)thiourea in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. N-benzyl-N'-(3,4-dichlorophenyl)thiourea has also been found to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using N-benzyl-N'-(3,4-dichlorophenyl)thiourea in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals.

Direcciones Futuras

There are several potential future directions for research on N-benzyl-N'-(3,4-dichlorophenyl)thiourea. One area of research could focus on the development of more efficient synthesis methods for N-benzyl-N'-(3,4-dichlorophenyl)thiourea, which could increase its availability for use in scientific research. Another area of research could focus on the identification of additional cellular targets of N-benzyl-N'-(3,4-dichlorophenyl)thiourea, which could provide insight into its mechanism of action. Additionally, further research could be conducted to investigate the potential use of N-benzyl-N'-(3,4-dichlorophenyl)thiourea in the treatment of other diseases, such as autoimmune disorders and infectious diseases.

Métodos De Síntesis

N-benzyl-N'-(3,4-dichlorophenyl)thiourea can be synthesized using a variety of methods, including the reaction of benzylamine with 3,4-dichlorophenyl isothiocyanate. This reaction can be carried out under mild conditions and typically results in high yields of N-benzyl-N'-(3,4-dichlorophenyl)thiourea. Other methods of synthesis have also been reported, including the use of microwave-assisted synthesis and the use of palladium-catalyzed coupling reactions.

Aplicaciones Científicas De Investigación

N-benzyl-N'-(3,4-dichlorophenyl)thiourea has been found to have a wide range of potential scientific research applications, including its use in cancer research, neurobiology, and immunology. In cancer research, N-benzyl-N'-(3,4-dichlorophenyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In neurobiology, N-benzyl-N'-(3,4-dichlorophenyl)thiourea has been found to have potential as a treatment for Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress. In immunology, N-benzyl-N'-(3,4-dichlorophenyl)thiourea has been found to have potential as an immunosuppressive agent, as it has been shown to inhibit the activation of T cells.

Propiedades

IUPAC Name |

1-benzyl-3-(3,4-dichlorophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2S/c15-12-7-6-11(8-13(12)16)18-14(19)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSFCOZXQAKNIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10985455 | |

| Record name | N'-Benzyl-N-(3,4-dichlorophenyl)carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiourea, n-(3,4-dichlorophenyl)-n'-(phenylmethyl)- | |

CAS RN |

66843-82-1 | |

| Record name | Thiourea, N-(3,4-dichlorophenyl)-N'-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066843821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Benzyl-N-(3,4-dichlorophenyl)carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-morpholinylcarbonothioyl)-1H-indol-1-yl]acetic acid](/img/structure/B5532363.png)

![1-(2-chlorophenyl)-4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5532373.png)

![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5532378.png)

![2,6-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5532389.png)

![(3-allyl-1-{[2-(2-thienyl)pyrimidin-5-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5532413.png)

![5-{2-[3-ethyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-pyrimidinone](/img/structure/B5532417.png)

![6-methoxy-2-[(pentafluorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5532432.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5532444.png)

![3-{[2-(1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5532448.png)